molecular formula C20H18ClNO3 B2908658 2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide CAS No. 2320856-81-1

2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide

Cat. No. B2908658
CAS RN: 2320856-81-1
M. Wt: 355.82
InChI Key: YCYNMSOMZBROBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the chlorophenyl group, furan-2-yl group, and the hydroxyethyl moiety. Researchers have developed various synthetic routes to access this compound, often utilizing boronic esters as key intermediates . Notably, catalytic protodeboronation has been employed to functionalize alkyl boronic esters, leading to the formation of this intriguing acetamide .


Molecular Structure Analysis

The molecular structure of 2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide reveals its complexity. The chlorophenyl and furan-2-yl moieties contribute to its aromatic character, while the acetamide group imparts functional versatility. Single-crystal X-ray analysis provides insights into its three-dimensional arrangement, aiding in understanding its reactivity and potential applications .


Chemical Reactions Analysis

  • Hydromethylation : The radical-based protodeboronation of alkyl boronic esters allows for formal anti-Markovnikov alkene hydromethylation, a transformation that has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
  • Structure–Reactivity Relationship : Investigating the reactivity of this compound with different reagents sheds light on its behavior in various contexts .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c21-17-5-2-1-4-16(17)12-20(24)22-13-18(23)14-7-9-15(10-8-14)19-6-3-11-25-19/h1-11,18,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYNMSOMZBROBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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